molecular formula C20H34O2 B12313525 1-Phenanthrenecarboxylic acid, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bS,7R,8aS,10aR)- CAS No. 25800-63-9

1-Phenanthrenecarboxylic acid, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bS,7R,8aS,10aR)-

Cat. No.: B12313525
CAS No.: 25800-63-9
M. Wt: 306.5 g/mol
InChI Key: YPGLTKHJEQHKSS-ASZLNGMRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydroabietic acid is typically synthesized through the hydrogenation of abietic acid. This process involves the reduction of the conjugated double bonds in abietic acid using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) or Raney nickel . The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods: In industrial settings, the hydrogenation of rosin, which contains abietic acid, is performed using PVP-stabilized palladium nanoparticles. This method has shown excellent catalytic activity and promotes the formation of tetrahydroabietic acid .

Chemical Reactions Analysis

Types of Reactions: Tetrahydroabietic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of Pd/C or Raney nickel.

    Substitution: Alcohols and acids in the presence of catalysts.

Major Products:

Scientific Research Applications

Tetrahydroabietic acid has a wide range of applications in scientific research:

Properties

CAS No.

25800-63-9

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(1R,4aR,4bS,7R,8aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-1-carboxylic acid

InChI

InChI=1S/C20H34O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h13-17H,5-12H2,1-4H3,(H,21,22)/t14-,15+,16+,17-,19-,20-/m1/s1

InChI Key

YPGLTKHJEQHKSS-ASZLNGMRSA-N

Isomeric SMILES

CC(C)[C@@H]1CC[C@H]2[C@H](C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C

Canonical SMILES

CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C(=O)O)C

Origin of Product

United States

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